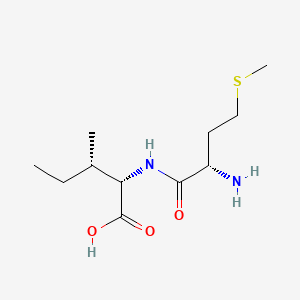
L-蛋氨酸-L-异亮氨酸
描述
L-Methionyl-L-isoleucine is a dipeptide composed of the amino acids methionine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism . This compound is of interest due to its potential physiological or cell-signaling effects, although most dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
科学研究应用
L-Methionyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein metabolism and cell signaling.
Medicine: Potential therapeutic applications due to its antioxidant properties and involvement in metabolic pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)
作用机制
Target of Action
L-Methionyl-L-isoleucine, a dipeptide composed of methionine and isoleucine, is an incomplete breakdown product of protein digestion or protein catabolism . It primarily targets the metabolic pathways of these two amino acids, influencing their synthesis and catabolism .
Mode of Action
It’s known that methionine, one of the components of l-methionyl-l-isoleucine, may have antioxidant activity and may protect against the toxic effects of hepatotoxins, such as acetaminophen .
Biochemical Pathways
The pathways regulating methionine and isoleucine metabolism are very efficiently interconnected in organisms. As both methionine and isoleucine serve as substrates for each other’s synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence each other’s availability . In E. coli, the biosynthesis pathway from L-homoserine to L-methionine forms the L-methionine terminal synthetic module .
Pharmacokinetics
It’s known that some dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Result of Action
The molecular and cellular effects of L-Methionyl-L-isoleucine’s action are largely dependent on the roles of methionine and isoleucine in the body. Methionine is used for protein synthesis and serves as a precursor to other important compounds in the body . Isoleucine is an essential amino acid that is important for protein synthesis and other metabolic functions .
Action Environment
The action, efficacy, and stability of L-Methionyl-L-isoleucine can be influenced by various environmental factors. For instance, in plants, the accumulation of branched-chain amino acids (BCAAs), including isoleucine, is induced many-fold during osmotic stress . In E. coli, the production of L-methionine was significantly promoted by modifying the L-methionine terminal synthetic module .
生化分析
Biochemical Properties
L-Methionyl-L-isoleucine plays a role in biochemical reactions. Methionine, one of the components of L-Methionyl-L-isoleucine, has three ubiquitous functions: it is utilized in protein synthesis, and, via its metabolite, AdoMet, it serves as a methyl donor in transmethylation reactions and as an aminopropyl donor in the synthesis of polyamines . In addition, methionine provides sulfur for cysteine synthesis in organisms incapable of fixing inorganic sulfur .
Cellular Effects
It is known that methionine, a component of L-Methionyl-L-isoleucine, plays a role in metabolic health and lifespan in genetically heterogeneous mice . Restriction of methionine improves metabolic health, reduces frailty, and increases the lifespan of both male and female mice, with greater benefits for males .
Molecular Mechanism
The mechanism of the possible anti-hepatotoxic activity of L-Methionyl-L-isoleucine is not entirely clear . It is known that methionine, a component of L-Methionyl-L-isoleucine, may protect against the toxic effects of hepatotoxins, such as acetaminophen . Methionine may have antioxidant activity .
Metabolic Pathways
L-Methionyl-L-isoleucine is involved in the metabolism of threonine, methionine, and isoleucine . As both threonine and methionine serve as substrates for isoleucine synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence isoleucine availability .
准备方法
Synthetic Routes and Reaction Conditions
L-Methionyl-L-isoleucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Methionyl-L-isoleucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are scalable and can be optimized for high yield and purity. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
L-Methionyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptides with modified side chains.
相似化合物的比较
L-Methionyl-L-isoleucine can be compared with other dipeptides and amino acids:
Similar Compounds: Methionyl-leucine, methionyl-valine, isoleucyl-methionine.
Uniqueness: The combination of methionine and isoleucine in L-Methionyl-L-isoleucine provides unique properties such as enhanced stability and specific physiological effects compared to other dipeptides
Conclusion
L-Methionyl-L-isoleucine is a dipeptide with significant potential in various fields of research and industry. Its unique combination of methionine and isoleucine residues offers distinct chemical and biological properties, making it a valuable compound for further study and application.
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRSJFVXREKOR-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193859 | |
| Record name | L-Methionyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40883-17-8 | |
| Record name | L-Methionyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40883-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040883178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Methionyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-methionyl-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-METHIONYL-L-ISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UNF5G723 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


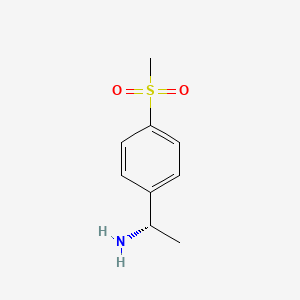
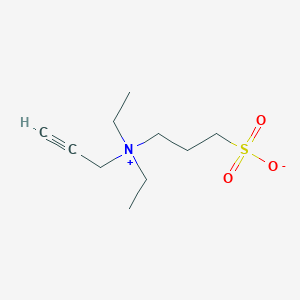
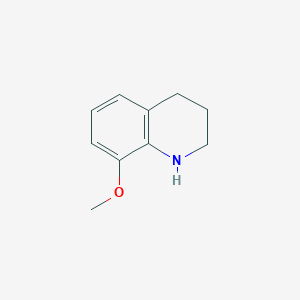
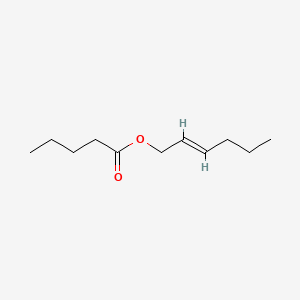
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
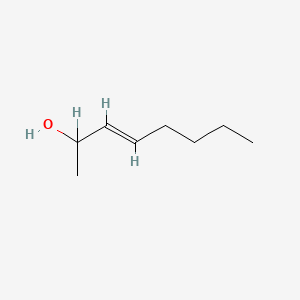


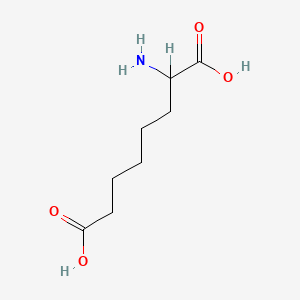

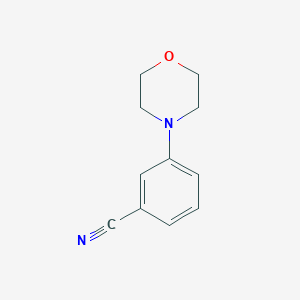
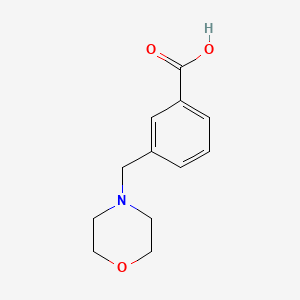
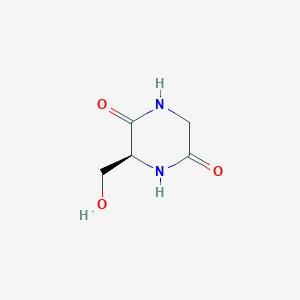
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
